molecular formula C9H6N2O B174705 6-Cyanooxindole CAS No. 199327-63-4

6-Cyanooxindole

Cat. No.: B174705
CAS No.: 199327-63-4
M. Wt: 158.16 g/mol
InChI Key: NDVUETYYXRFYKO-UHFFFAOYSA-N
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Description

6-Cyanooxindole, also known as 2-oxo-1,3-dihydroindole-6-carbonitrile, is a chemical compound with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol. This compound is characterized by the presence of a cyano group (-CN) attached to the sixth position of the oxindole ring, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Cyanooxindole can be synthesized through various methods. One common approach involves the cyclization of starting materials such as anthranilic acid or N-phenylglycine with formamide in the presence of a dehydrating agent like phosphorus pentoxide. Another method includes the use of cyanating agents like potassium cyanide or trimethylsilyl cyanide on various indole precursors.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves large-scale reactions using the aforementioned starting materials and cyanating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Cyanooxindole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution:

    Cyclization: It can undergo intramolecular cyclization reactions to form complex heterocycles.

    Coupling Reactions: The cyano group can participate in coupling reactions, such as Negishi coupling and Sonogashira coupling, to form carbon-carbon bonds with other molecules.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and alcohols, dehydrating agents like phosphorus pentoxide, and cyanating agents like potassium cyanide. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or acetonitrile.

Major Products:

Scientific Research Applications

6-Cyanooxindole has diverse applications in scientific research, including:

    Organic Synthesis: It serves as a valuable building block in the synthesis of various organic compounds.

    Medicinal Chemistry: Research suggests that this compound derivatives possess pharmacological properties such as antimicrobial, anticancer, and antioxidant activities.

    Materials Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyanooxindole and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial and fungal enzymes. The anticancer activity is believed to result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    7-Cyanooxindole: Similar to 6-Cyanooxindole but with the cyano group attached to the seventh position of the oxindole ring.

    5-Cyanooxindole: Features the cyano group at the fifth position.

    6-Methyloxindole: Contains a methyl group instead of a cyano group at the sixth position.

Uniqueness: this compound is unique due to its specific positioning of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. This unique structure makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVUETYYXRFYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378396
Record name 6-Cyanooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199327-63-4
Record name 6-Cyanooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxindole-6-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl (4-cyano-2-nitrophenyl)acetate (128 mg) was dissolved in AcOH (3.0 ml), followed by addition of iron powders (129 mg), and the reaction solution was stirred in an oil bath at 100° C. for 1.5 hours. It was concentrated to remove AcOH, followed by addition of EtOAc. The brown solid was separated by filtration, and the organic layer was washed with a 1M HCl solution and saturated brine, dried over anhydrous MgSO4, and concentrated. The residue was purified by silica gel column chromatography (chloroform:CH3OH=99:1 to 95:5) to obtain to obtain 2-oxoindoline-6-carbonitrile (52.0 mg) as a pale yellow solid.
Quantity
128 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
129 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Bromo-1,3-dihydro-indol-2-one (0.621 g, 2.93 mmol), tributyltin cyanide 1.11 g, 3.5 mmol), tetraammonium chloride hydrate (0.97 g, 5.9 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.21 g, 0.3 mmol) and tetrakis (triphenylphosphine)palladium(0) (0.342 g, 0.3 mmol) were treated with dichloroethane (100 mL) and the reaction refluxed for 16 h under nitrogen with stirring. A further addition of tetrakis (triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) was made and reflux continued a further 6 h. A third addition of tetrakis (triphenylphosphine)palladium(0) (0.345 9, 0.3 mmol) was made and the reaction returned to reflux for 16 h. On cooling the reaction solution was washed twice with an aqueous solution of potassium fluoride (50 mL) and the organic phase dried over magnesium sulfate, filtered and evaporated to dryness. The product was subjected to chromatography on silica gel using dichloromethane to give 140 mg of 6-cyano-1,3-dihydro-indol-2-one contaminated with triphenylphosphine oxide. A second chromatographic purification chromatography on silica gel using dichloromethane gave 61 mg of pure 6-cyano-1,3-dihydro-indol-2-one; 1H-NMR (DMSO-d6): δ10.64 (bs, 1H), 7.37 (s, 2H), 7.10 (s, 1H), 3.56 (s, 2H). Mass spectrum (negative ion electrospray): m/z=157 (M−1, 100%).
Quantity
0.621 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
tetraammonium chloride hydrate
Quantity
0.97 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
0.342 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
0.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
0.3 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Iron powder (11.5 g, 205.2 mmol) was added to a saturated solution of ethyl(4-cyano-2-nitrophenyl)acetate (12 g, 51.3 mmol) in hot glacial acetic acid and the reaction mixture was stirred at 100° C. for 2 hours. The mixture was allowed to cool and poured into stirred ice water (1000 ml). The aqueous mixture was extracted with ethyl acetate, the extracts were combined, dried (MgSO4) and the solvent removed by evaporation. The solid residue was recrystallised from ethyl acetate to give 6-cyanooxindole (6.94 g, 85%).
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
11.5 g
Type
catalyst
Reaction Step Two
Yield
85%

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